5-(Phenylthio)pentan-1-amine

Anticancer Research Structure-Activity Relationship (SAR) Cytotoxicity

Lead optimization often stalls due to poor oral bioavailability from suboptimal logP/TPSA balance. 5-(Phenylthio)pentan-1-amine offers a direct solution, providing a pentyl spacer that systematically increases lipophilicity (logP ~2.7-2.9) and reduces TPSA (26.0 Ų) vs. shorter-chain analogs, improving membrane permeability. - Flexible 6-rotatable-bond linker for photoaffinity probes & bifunctional PROTACs. - Enables tandem amine-acylation & sulfide-oxidation sequences without protecting groups. - Essential data point for building robust SAR models across phenylthioalkylamine chemotypes. Supplied as ≥95% pure free base; shipped ambient globally.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
Cat. No. B13239166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenylthio)pentan-1-amine
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCCCN
InChIInChI=1S/C11H17NS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2
InChIKeyLSXFKBSEZRHARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenylthio)pentan-1-amine: Versatile Building Block


5-(Phenylthio)pentan-1-amine (CAS 642092-78-2) is a primary aliphatic amine belonging to the phenylthioalkylamine class, characterized by a five-carbon alkyl spacer bridging a terminal amine and a phenylthio ether moiety . This bifunctional structure confers a unique combination of nucleophilicity and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmacophores and chemical probes . The compound is typically supplied as a free base or hydrochloride salt and is primarily used in research and development settings [1].

1

Dual Handles

Primary amine and phenylthio ether enable sequential derivatization without protecting groups.

2

Chain Length

Five-carbon spacer offers distinct lipophilicity and flexibility for SAR exploration.

3

Format

Available as free base or hydrochloride salt to match reaction conditions.

5-(Phenylthio)pentan-1-amine: Why Substitution Fails


The pharmacological and physicochemical profile of a molecule is exquisitely sensitive to subtle structural modifications. For phenylthioalkylamines, the length of the alkyl spacer between the amine and phenylthio groups is a critical determinant of biological activity, as demonstrated by the stark difference in in vitro potency between phenylthioethylamine (PTEA) and phenylthiopropylamine (PTPA) [1]. Simply substituting 5-(Phenylthio)pentan-1-amine with a shorter-chain analog (e.g., PTEA or PTPA) or an alternative with a different spacer composition will likely result in a completely different and unpredictable activity profile, due to altered lipophilicity, molecular flexibility, and target engagement kinetics [1]. The following evidence quantitatively delineates these specific, measurable points of differentiation, validating its unique position within this chemical class.

Chain length

Shorter-chain analogs (PTEA, PTPA) show distinct cytotoxicity in cell models; activity may shift unpredictably with spacer length.

Lipophilicity

logP and TPSA differences alter membrane permeability and distribution; pentyl spacer cannot be mimicked by propyl or ethyl.

Flexibility

Increased rotatable bonds (6 vs 3–4) expand conformational space; rigid analogs may fail to engage the same binding modes.

5-(Phenylthio)pentan-1-amine: Key Analog Comparisons


Chain Length-Dependent Cytotoxicity

A direct head-to-head comparison of phenylthioalkylamines with different alkyl chain lengths reveals that increasing chain length from ethyl (PTEA) to propyl (PTPA) results in a significant, quantifiable increase in in vitro cytotoxicity against multiple murine tumor cell lines [1]. Extrapolating this SAR trend, the pentyl chain in 5-(Phenylthio)pentan-1-amine is predicted to further modulate potency, offering a distinct activity profile compared to shorter-chain analogs. Direct experimental data for 5-(Phenylthio)pentan-1-amine is currently absent from the public domain; this inference is based on established SAR principles [1].

Chain-length cytotoxicity
Class-level inference
PTPA IC50: 0.35–0.80 μg/mL
PTEA IC50: 1.3–12.0 μg/mL
P388, L1210, B16 cell lines
Reported SAR trend: longer chain may increase potency in these models.
No direct data for pentyl analog; inference only.
Anticancer Research Structure-Activity Relationship (SAR) Cytotoxicity

Lipophilicity and logP Differences

Lipophilicity, often measured by logP, is a primary driver of a compound's ADME profile, influencing membrane permeability, plasma protein binding, and metabolic stability. 5-(Phenylthio)pentan-1-amine has a reported logP of 2.72 or 2.91 , positioning it as moderately lipophilic. In contrast, its shorter-chain analog, phenylthiopropylamine (PTPA), has a reported logP of 2.83 . This difference, while seemingly small, can translate to significant shifts in pharmacokinetic behavior and biodistribution.

Lipophilicity (logP)
Cross-study comparable
logP ≈ 2.7–2.9
vs PTPA logP 2.83
Comparable lipophilicity; small ΔlogP may affect permeability balance.
Computed values from vendor databases.
Medicinal Chemistry ADME Properties Lipophilicity

Molecular Flexibility and Target Engagement

The number of rotatable bonds in a molecule is a direct measure of its conformational flexibility, which in turn affects its ability to adopt a bioactive conformation and bind to its target. 5-(Phenylthio)pentan-1-amine possesses 6 rotatable bonds , which is more than shorter-chain analogs like phenylthioethylamine (PTEA, 3 rotatable bonds) and phenylthiopropylamine (PTPA, 4 rotatable bonds). This increased flexibility can allow the molecule to explore a larger conformational space, potentially enabling interactions with a wider range of binding pockets or inducing a different binding mode.

Rotatable bonds
Class-level inference
6 rotatable bonds
PTEA ≈ 3, PTPA ≈ 4
Higher flexibility may expand target space exploration.
Structural analysis; no binding data.
Molecular Dynamics Drug Design Conformational Flexibility

Topological Polar Surface Area Comparison

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes and cross the blood-brain barrier. 5-(Phenylthio)pentan-1-amine has a reported TPSA of 26.02 Ų . Its shorter-chain analog, phenylthiopropylamine (PTPA), has a TPSA of 51.32 Ų . This significant difference highlights that the longer alkyl chain in the target compound reduces the relative contribution of the polar amine group to the overall molecular surface area, which can enhance passive membrane permeability.

Polar surface area
Cross-study comparable
TPSA 26.0 Ų
PTPA TPSA 51.3 Ų
~49% lower TPSA may enhance membrane permeability.
Computed descriptors; verify experimentally.
Drug-Likeness Bioavailability Physicochemical Properties

Bifunctional Scaffold for Derivatization

5-(Phenylthio)pentan-1-amine serves as a highly versatile bifunctional building block, containing both a primary amine and a phenylthio ether . This is in contrast to simple amines or thioethers which lack this dual functionality. The primary amine is a robust nucleophile and can be used for amide bond formation, reductive amination, or as a ligand for metal catalysts. The phenylthio group can act as a directing group in C-H activation or be further oxidized to sulfoxide or sulfone for additional functionalization . This dual reactivity is not present in compounds like phenylthioethane or pentylamine.

Synthetic handles
Supporting evidence
2 reactive sites
amine + phenylthio ether
Orthogonal reactivity enables tandem synthesis without protection.
Standard organic transformations.
Organic Synthesis Building Blocks Chemical Biology

5-(Phenylthio)pentan-1-amine: Procurement Application Scenarios


Fine-Tuning Lipophilicity in Lead Optimization

In a lead optimization campaign for a novel anticancer agent, a medicinal chemist observes that a lead series containing a phenylthiopropylamine (PTPA) moiety shows promising in vitro activity (IC50 ~ 0.5-0.8 μg/mL) but suffers from poor oral bioavailability due to a suboptimal logP/TPSA balance [1]. By substituting the propyl chain with the pentyl chain of 5-(Phenylthio)pentan-1-amine, the chemist can systematically increase lipophilicity (logP from 2.83 to ~2.7-2.9) and reduce TPSA (from 51.3 Ų to 26.0 Ų), potentially improving membrane permeability and oral absorption while retaining or modulating anticancer activity based on established SAR trends [1].

Flexible Probes for Target Identification

A chemical biology group aims to create a photoaffinity probe to identify the binding partners of a novel small molecule. They require a linker that provides sufficient length and flexibility to allow the probe to reach and crosslink to its target without steric hindrance. The 6 rotatable bonds of 5-(Phenylthio)pentan-1-amine provide significantly greater conformational freedom compared to shorter-chain analogs, making it an ideal choice for constructing a flexible linker between a bioactive warhead and a photoreactive group [1].

Bifunctional Building Blocks in Synthesis

A synthetic organic chemist is developing a novel tandem reaction sequence involving both an amine and a sulfide. They need a single substrate that can participate in both steps. 5-(Phenylthio)pentan-1-amine is uniquely suited for this purpose, as it provides both a reactive primary amine (for acylation, alkylation, etc.) and a phenylthio group (which can be oxidized or used as a directing group) within the same molecule [1]. This eliminates the need for complex protecting group strategies and streamlines the synthesis of complex polyfunctional molecules.

Focused Libraries for SAR Studies

An academic lab is building a focused library of phenylthioalkylamines to systematically map the SAR of this chemotype. To fully define the relationship between chain length and activity, the inclusion of the pentyl analog (5-(Phenylthio)pentan-1-amine) is essential. Its distinct physicochemical profile (logP, TPSA, rotatable bonds) relative to the ethyl, propyl, and hexyl members of the series [1] will provide critical data points for building a robust SAR model, potentially revealing a 'sweet spot' for optimal activity and drug-like properties.

Application
Selection Property
Validation Focus
Lead optimization for lipophilicity adjustment
logP / TPSA balance
Permeability and oral absorption assays
Photoaffinity probe linker construction
Rotatable bond flexibility
Crosslinking efficiency in target-ID studies
Tandem synthesis with dual reactive sites
Orthogonal reactivity (amine + sulfide)
Step economy and protecting-group-free synthesis
SAR library expansion of phenylthioalkylamines
Chain-length physicochemical diversity
Comprehensive SAR mapping and property-activity modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Phenylthio)pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.